molecular formula C10H13NO B8744928 1-(N-methylanilino)propan-2-one CAS No. 15885-06-0

1-(N-methylanilino)propan-2-one

Cat. No.: B8744928
CAS No.: 15885-06-0
M. Wt: 163.22 g/mol
InChI Key: SLOCEDWZEACARV-UHFFFAOYSA-N
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Description

1-(N-Methylanilino)propan-2-one is a ketone derivative featuring an N-methylanilino group attached to the carbonyl carbon of propan-2-one. This compound serves as a key intermediate in organic synthesis, particularly in the stereoselective preparation of (Z)-1,3-diaryl-2-(N-methylanilino)-2-propen-1-ones .

Properties

CAS No.

15885-06-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(N-methylanilino)propan-2-one

InChI

InChI=1S/C10H13NO/c1-9(12)8-11(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

SLOCEDWZEACARV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solvent-Free Synthesis: The target compound’s synthesis avoids toxic solvents, contrasting with DMPTHP thiosemicarbazone synthesis (ethanol reflux) .
  • Catalytic Methods : Palladium-catalyzed reactions enable regioselectivity in halogenated analogues , while asymmetric catalysis achieves enantioselectivity in Mannich products .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Solubility Stability Key Applications References
1-(N-Methylanilino)propan-2-one Soluble in DMF, DMSO; insoluble in H₂O Air-stable Precursor for propenones, medicinal chemistry
DMPTHP thiosemicarbazone Insoluble in H₂O; soluble in DMF/DMSO Air-stable Coordination chemistry, metal-binding studies
1-(2-Thienyl)-1-propanone Not specified Not reported Material science, heterocyclic synthesis
TSC1–TSC3 thiosemicarbazones Insoluble in H₂O; soluble in DMF/DMSO Air-stable Anticancer, antimicrobial research

Key Observations :

  • Solubility Trends : Most analogues, including the target compound, exhibit poor aqueous solubility but dissolve in polar aprotic solvents (DMF/DMSO), facilitating their use in organic reactions .
  • Stability : Air stability is a common feature, ensuring practical handling across analogues .

Functional and Structural Divergence

  • Electronic Effects: The N-methylanilino group in the target compound donates electron density via resonance, enhancing reactivity in aldol condensations to form propenones . In contrast, thiophene-containing analogues (e.g., 1-(2-thienyl)-1-propanone) exhibit π-conjugation, favoring applications in conductive polymers .
  • Steric and Stereochemical Profiles : Asymmetric Mannich derivatives (e.g., 1-(3,3-diallylindolin-2-yl)propan-2-one) introduce chiral centers, critical for pharmaceutical activity , whereas the target compound’s planar structure prioritizes synthetic versatility.

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